Aldh1A1-IN-5

Description

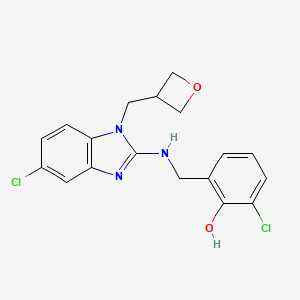

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H17Cl2N3O2 |

|---|---|

Molecular Weight |

378.2 g/mol |

IUPAC Name |

2-chloro-6-[[[5-chloro-1-(oxetan-3-ylmethyl)benzimidazol-2-yl]amino]methyl]phenol |

InChI |

InChI=1S/C18H17Cl2N3O2/c19-13-4-5-16-15(6-13)22-18(23(16)8-11-9-25-10-11)21-7-12-2-1-3-14(20)17(12)24/h1-6,11,24H,7-10H2,(H,21,22) |

InChI Key |

SEVMJOMULKEAHU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)CN2C3=C(C=C(C=C3)Cl)N=C2NCC4=C(C(=CC=C4)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Landscape of ALDH1A1 Inhibition: A Technical Guide

A comprehensive analysis of the discovery, synthesis, and evaluation of Aldehyde Dehydrogenase 1A1 (ALDH1A1) inhibitors for researchers, scientists, and drug development professionals. While specific data for a compound designated "Aldh1A1-IN-5" is not publicly available, this guide provides an in-depth overview of the core principles and methodologies in the field, drawing from research on other potent and selective ALDH1A1 inhibitors.

Aldehyde dehydrogenase 1A1 (ALDH1A1) has emerged as a critical therapeutic target in oncology and other diseases. Its role in conferring drug resistance and promoting cancer stem cell survival has spurred the development of small molecule inhibitors. This technical guide consolidates key information on the discovery, synthesis, and biological evaluation of ALDH1A1 inhibitors, offering a valuable resource for researchers in the field.

Quantitative Data on ALDH1A1 Inhibitors

The potency of ALDH1A1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a selection of representative ALDH1A1 inhibitors against the enzyme and in cell-based assays.

| Compound ID | ALDH1A1 Enzymatic IC50 (µM) | Cellular ALDH Activity IC50 (µM) | Reference Cell Line |

| Compound 1 | 0.019 | 4.09 | MIA PaCa-2 |

| Compound 2 | 0.12 | - | - |

| NCT-501 (4) | - | - | - |

| Compound 28 | 0.019 | 4.09 | MIA PaCa-2 |

| Compound 974 | 0.470 | - | OVCAR3, OVCAR5 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments in the study of ALDH1A1 inhibitors.

Synthesis of Quinoline-Based ALDH1A1 Inhibitors

The synthesis of potent quinoline-based ALDH1A1 inhibitors often involves a multi-step process. A generalizable synthetic scheme is outlined below:

Step 1: Synthesis of the Quinoline Core

-

A substituted aniline is reacted with an appropriate β-ketoester under acidic conditions to form the quinoline ring system.

Step 2: Functionalization of the Quinoline Core

-

The quinoline core is then functionalized, for example, by introducing a leaving group at a key position to allow for subsequent coupling reactions.

Step 3: Coupling with Side Chains

-

The functionalized quinoline is coupled with various side chains, often containing piperidine or piperazine moieties, to explore the structure-activity relationship (SAR) and optimize potency and selectivity.

Step 4: Final Product Isolation and Purification

-

The final products are isolated and purified using standard techniques such as column chromatography and recrystallization. Characterization is performed using methods like NMR and mass spectrometry.

ALDEFLUOR Assay for Cellular ALDH1A1 Activity

The ALDEFLUOR assay is a widely used method to measure the intracellular activity of ALDH1A1.

Materials:

-

ALDEFLUOR™ Assay Kit (STEMCELL Technologies)

-

Cells of interest (e.g., cancer cell lines)

-

ALDH1A1 inhibitor (test compound)

-

Diethylaminobenzaldehyde (DEAB), a specific ALDH1A1 inhibitor (as a control)

-

Flow cytometer

Procedure:

-

Harvest and wash the cells.

-

Resuspend the cells in ALDEFLUOR™ Assay Buffer.

-

Add the activated ALDEFLUOR™ substrate (BAAA, BODIPY®-aminoacetaldehyde) to the cell suspension.

-

Immediately transfer a portion of the cell suspension to a control tube containing DEAB.

-

Incubate both the test and control tubes at 37°C for 30-60 minutes.

-

Centrifuge the cells and resuspend them in fresh, cold ALDEFLUOR™ Assay Buffer.

-

Analyze the cells by flow cytometry, detecting the fluorescent product in the green fluorescence channel. The DEAB-treated sample is used to set the gate for ALDH1A1-positive cells.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways modulated by ALDH1A1 and the workflows for inhibitor evaluation is crucial for drug development.

Caption: Key signaling pathways regulating and regulated by ALDH1A1.

Caption: A typical workflow for the discovery and development of ALDH1A1 inhibitors.

In-Depth Technical Guide: Aldh1A1-IN-5 Target Engagement and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde dehydrogenase 1A1 (ALDH1A1) has emerged as a critical enzyme in cellular detoxification and the biosynthesis of retinoic acid.[1][2] Its overexpression is implicated in various pathologies, notably as a marker for cancer stem cells and a contributor to chemotherapy resistance.[3] Consequently, the development of selective ALDH1A1 inhibitors is a promising therapeutic strategy. This guide focuses on the target engagement and binding affinity of ALDH1A1 inhibitors, with a specific look at the available data for Aldh1A1-IN-5 and a more detailed examination of the well-characterized inhibitor, NCT-505, as a representative example.

Quantitative Data for ALDH1A1 Inhibitors

Quantitative analysis of inhibitor potency and selectivity is fundamental in drug discovery. For this compound (also known as compound 25), the available data from commercial sources indicates its activity against multiple ALDH1A isoforms.[4] In contrast, extensive research on other inhibitors like NCT-505 provides a more detailed picture of high-potency and selective inhibition.

Table 1: Potency of this compound against ALDH1A Isoforms

| Compound | Target | EC50 (µM) |

| This compound | ALDH1A1 | 83 |

| ALDH1A2 | 45 | |

| ALDH1A3 | 43 |

Data sourced from MedchemExpress.[4]

Table 2: Potency and Selectivity of the Representative ALDH1A1 Inhibitor NCT-505

| Compound | Target | IC50 (nM) |

| NCT-505 | hALDH1A1 | 7 |

| hALDH1A2 | >57,000 | |

| hALDH1A3 | 22,800 | |

| hALDH2 | 20,100 | |

| hALDH3A1 | >57,000 |

Data highlights the high potency and selectivity of NCT-505 for ALDH1A1.[5][6]

Signaling Pathways and Experimental Workflows

Understanding the cellular context of ALDH1A1 activity and the workflow for inhibitor characterization is crucial for interpreting binding affinity and target engagement data.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of inhibitor performance. The following are representative methodologies for key experiments in the characterization of ALDH1A1 inhibitors.

ALDH1A1 Enzymatic Activity Assay (Fluorometric)

This assay quantifies the enzymatic activity of ALDH1A1 by monitoring the production of NADH, which is fluorescent.

Materials:

-

Recombinant human ALDH1A1 enzyme

-

NAD+ (Nicotinamide adenine dinucleotide)

-

Propionaldehyde (substrate)

-

Assay Buffer: 50 mM Sodium BES, pH 7.5

-

Test inhibitor (e.g., this compound or NCT-505) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

-

Prepare a reaction mixture containing assay buffer, NAD+ (final concentration 200 µM), and recombinant ALDH1A1 (final concentration 100-200 nM).

-

Add the test inhibitor at various concentrations to the wells of the microplate. Include a DMSO-only control.

-

Add the reaction mixture to the wells containing the inhibitor and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding propionaldehyde (final concentration 100 µM).

-

Immediately begin kinetic measurement of NADH fluorescence at 340 nm excitation and 460 nm emission for 5-10 minutes.

-

Calculate the rate of reaction (slope of the fluorescence curve) for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement of an inhibitor within a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

-

Cancer cell line with high ALDH1A1 expression (e.g., OV-90)

-

Cell lysis buffer

-

Test inhibitor (e.g., NCT-505)

-

DMSO (vehicle control)

-

PCR tubes

-

Thermal cycler

-

Equipment for Western blotting (SDS-PAGE, transfer apparatus, antibodies against ALDH1A1 and a loading control)

Procedure:

-

Culture OV-90 cells to confluency.

-

Treat cells with the test inhibitor or DMSO for a specified time.

-

Harvest the cells and resuspend them in lysis buffer.

-

Aliquot the cell lysate into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Centrifuge the samples to pellet the denatured, aggregated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble ALDH1A1 in the supernatant by Western blotting.

-

Quantify the band intensities and plot the fraction of soluble ALDH1A1 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Aldefluor Assay for Cellular ALDH Activity

The Aldefluor assay utilizes a fluorescent substrate for ALDH to measure its activity in live cells, enabling the assessment of an inhibitor's cellular efficacy.

Materials:

-

ALDEFLUOR™ Assay Kit (STEMCELL Technologies)

-

Cancer cell line with high ALDH1A1 expression (e.g., MIA PaCa-2, HT-29, or OV-90)[8]

-

Test inhibitor

-

DEAB (N,N-diethylaminobenzaldehyde), a general ALDH inhibitor, as a negative control

-

Flow cytometer

Procedure:

-

Harvest and wash the cells, then resuspend them in ALDEFLUOR™ Assay Buffer.

-

Treat the cells with the test inhibitor at various concentrations for a predetermined time. Include a DMSO control.

-

Add the activated ALDEFLUOR™ substrate to the cell suspension.

-

Immediately transfer a portion of the cells to a tube containing DEAB to serve as the negative control.

-

Incubate all samples for 30-60 minutes at 37°C.

-

Analyze the cells by flow cytometry, measuring the fluorescence in the green channel (e.g., FITC).

-

Use the DEAB-treated sample to set the gate for the ALDH-positive population.

-

Quantify the percentage of ALDH-positive cells or the mean fluorescence intensity in the presence of the inhibitor to determine its cellular potency (EC50).[9]

Conclusion

The comprehensive characterization of ALDH1A1 inhibitors requires a multi-faceted approach, encompassing enzymatic and cellular assays to determine binding affinity and confirm target engagement. While specific data for this compound is currently limited to its EC50 values against several ALDH1A isoforms, the detailed methodologies and extensive data available for representative selective inhibitors like NCT-505 provide a robust framework for the evaluation of novel ALDH1A1-targeting compounds. The protocols and workflows outlined in this guide offer a foundation for researchers and drug development professionals to rigorously assess the potential of new therapeutic agents targeting ALDH1A1.

References

- 1. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism [frontiersin.org]

- 3. What are ALDH1A1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Development of a Novel Multi-Isoform ALDH Inhibitor Effective as an Antimelanoma Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer [mdpi.com]

In-Depth Structural Analysis of Aldh1A1-IN-5: A Pan-Isoform ALDH1A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde dehydrogenase 1A1 (ALDH1A1) is a critical enzyme in cellular detoxification and retinoic acid signaling, and its overexpression is implicated in the chemoresistance of various cancers, including high-grade serous ovarian cancer (HGSOC). Consequently, the development of potent and selective ALDH1A1 inhibitors is a key strategy in modern oncology research. This technical guide provides a detailed structural and functional analysis of Aldh1A1-IN-5, a novel pan-inhibitor of the ALDH1A subfamily. Also referred to as compound 25, this compound is a substituted benzimidazole derivative optimized for broad-spectrum activity against ALDH1A isoforms.

Quantitative Bioactivity Profile

The inhibitory activity of this compound has been characterized against multiple ALDH1A isoforms. The following table summarizes the available bioactivity data.

| Target Enzyme | Assay Type | Potency (EC50) | Source |

| ALDH1A1 | Not Specified | 83 µM | [1][2][3] |

| ALDH1A2 | Not Specified | 45 µM | [1][2][3] |

| ALDH1A3 | Not Specified | 43 µM | [1][2][3] |

Structural Analysis and Binding Mode

The development of this compound was guided by the crystal structure of the ALDH1A1 enzyme. While a specific co-crystal structure of this compound bound to ALDH1A1 has not been publicly released, the design strategy was based on optimizing the interactions of a parent scaffold within the enzyme's active site.

The logical workflow for the structure-based design of this compound is outlined below. This process typically involves identifying a hit compound, determining its binding mode through crystallography, and then iteratively modifying the chemical structure to enhance potency and other pharmacological properties.

References

A Technical Guide to the Physicochemical Properties of Aldh1A1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of small molecule inhibitors targeting Aldehyde Dehydrogenase 1A1 (ALDH1A1). As ALDH1A1 is a critical enzyme in cellular detoxification and the biosynthesis of retinoic acid, its inhibition is a promising therapeutic strategy in oncology and other diseases.[1][2] Understanding the physicochemical properties of ALDH1A1 inhibitors is paramount for optimizing their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as for ensuring their efficacy and safety.

This document outlines key physicochemical parameters, presents available data for representative ALDH1A1 inhibitors, details standardized experimental protocols for their determination, and provides visual representations of the relevant biological pathway and experimental workflows.

Core Physicochemical Properties of Aldh1A1 Inhibitors

The development of effective ALDH1A1 inhibitors necessitates a thorough understanding of their fundamental physicochemical characteristics. These properties govern a molecule's behavior in biological systems, influencing everything from its solubility in physiological fluids to its ability to cross cell membranes and interact with its target.

Quantitative Data for Representative Aldh1A1 Inhibitors

To illustrate the range of physicochemical properties encountered in ALDH1A1 inhibitor discovery, the following table summarizes available data for three selective inhibitors: NCT-501, CM026, and CM037. It is important to note that a complete experimental dataset for these compounds is not publicly available, and as such, some values are not reported.

| Physicochemical Property | NCT-501 | CM026 | CM037 |

| Molecular Weight ( g/mol ) | 416.52[1][3] | 442.52[4] | 431.6[5][6] |

| Molecular Formula | C21H32N6O3[1][3] | C22H30N6O4[4] | C21H25N3O3S2[6] |

| Aqueous Solubility | Soluble to 100 mM in water (as HCl salt) | Not Reported | Not Reported |

| Solubility in Organic Solvents | DMSO: 32 mg/mL[1] | Soluble in DMSO[4] | DMF: 10 mg/mL, DMSO: 2.5 mg/mL[6] |

| logP | Not Reported | Not Reported | Not Reported |

| pKa | Not Reported | Not Reported | Not Reported |

| Melting Point (°C) | Not Reported | Not Reported | Not Reported |

| CAS Number | 1802088-50-1[1][3] | 851941-94-1[4] | 896795-60-1[6] |

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is essential for the successful development of drug candidates. The following sections provide detailed methodologies for key experiments.

Molecular Weight Determination

The molecular weight of a small molecule inhibitor is typically confirmed using mass spectrometry.

Protocol: Molecular Weight Determination by Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

-

Analysis:

-

Inject the sample solution directly into the mass spectrometer or after separation by liquid chromatography.

-

Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.

-

The peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) is used to determine the molecular weight. High-resolution mass spectrometry can be used to confirm the elemental composition.

-

Melting Point Determination

The melting point is a fundamental physical property that provides information about the purity and identity of a crystalline solid.

Protocol: Melting Point Determination using a Digital Apparatus

-

Sample Preparation: Ensure the sample is completely dry and in a fine powder form.

-

Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.[7]

-

Measurement:

-

Place the capillary tube into the heating block of a digital melting point apparatus.

-

Set a rapid heating rate (e.g., 10-20 °C/min) to determine an approximate melting range.

-

Allow the apparatus to cool.

-

For an accurate measurement, use a fresh sample and heat at a slower rate (1-2 °C/min) starting from a temperature about 20 °C below the approximate melting point.[8]

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[9]

-

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol: Aqueous Solubility Determination by the Shake-Flask Method

-

Preparation: Add an excess amount of the solid compound to a known volume of a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).

-

Calculation: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Lipophilicity (logP) Determination

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), describes a compound's distribution between an oily and an aqueous phase and is a key predictor of its membrane permeability.

Protocol: logP Determination by the Shake-Flask Method

-

Phase Preparation: Use n-octanol and an aqueous buffer (pH 7.4) that have been mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the second phase to create a biphasic system.

-

Equilibration: Vigorously shake the mixture for a set period to allow for partitioning of the compound between the two phases, and then allow the layers to fully separate.

-

Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using an appropriate analytical technique (e.g., HPLC-UV, LC-MS).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Acid Dissociation Constant (pKa) Determination

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. It is crucial for understanding a drug's solubility and absorption at different physiological pH values.

Protocol: pKa Determination by Potentiometric Titration

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a solution of known ionic strength (e.g., 0.15 M KCl) to a concentration of approximately 1 mM.[11]

-

Titration Setup: Use a calibrated pH meter with a suitable electrode immersed in the sample solution. Place the solution on a magnetic stirrer.

-

Titration:

-

If the compound is an acid, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

If the compound is a base, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest portion of the titration curve. For more precise determination, the inflection point of the first derivative of the titration curve can be used to identify the equivalence point.[12]

Mandatory Visualizations

ALDH1A1 Signaling Pathway in Retinoic Acid Synthesis

The following diagram illustrates the role of ALDH1A1 in the synthesis of retinoic acid (RA), a key signaling molecule involved in gene regulation.

Caption: ALDH1A1 catalyzes the oxidation of retinal to retinoic acid.

Experimental Workflow for Physicochemical Property Assessment

This diagram outlines a logical workflow for the comprehensive evaluation of the physicochemical properties of a novel ALDH1A1 inhibitor.

Caption: Workflow for physicochemical profiling of ALDH1A1 inhibitors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Targeted Disruption of Aldh1a1 (Raldh1) Provides Evidence for a Complex Mechanism of Retinoic Acid Synthesis in the Developing Retina - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. medkoo.com [medkoo.com]

- 5. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

Early In Vitro Studies of Aldh1A1-IN-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early in vitro evaluation of Aldh1A1-IN-5, a potent inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1). This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development of this compound.

Quantitative Data Summary

This compound, also identified as compound 25 in the primary literature, has been evaluated for its inhibitory activity against ALDH1A1 and other ALDH isoforms. The following tables summarize the available quantitative data from initial in vitro studies.

| Compound | Assay Type | Target | IC50 / EC50 (µM) | Reference |

| This compound (Compound 25) | Enzymatic Assay | ALDH1A1 | 0.019 (IC50, approximately)¹ | [1] |

| This compound | Cell-Based Assay (Aldefluor) | ALDH Activity in MIA PaCa-2 cells | ~3-fold less potent than compound 28 (IC50 of 4.09 µM)¹ | [1] |

| This compound | Enzymatic Assay | ALDH1A1 | 83 (EC50) | Commerical Vendor |

| This compound | Enzymatic Assay | ALDH1A2 | 45 (EC50) | Commerical Vendor |

| This compound | Enzymatic Assay | ALDH1A3 | 43 (EC50) | Commerical Vendor |

¹Data inferred from "Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity," which states compound 25 has similar biochemical potency to compound 28 (IC50 = 0.019 µM) but is ~3-fold less potent in the cellular assay.[1]

Experimental Protocols

Detailed methodologies for the key in vitro assays used in the initial evaluation of this compound are provided below. These protocols are based on the primary literature and established methodologies for ALDH1A1 inhibitor characterization.

ALDH1A1 Enzymatic Inhibition Assay

This assay determines the potency of an inhibitor against the enzymatic activity of purified ALDH1A1. The protocol is adapted from standard methods for measuring ALDH activity.[2][3]

Materials:

-

Purified recombinant human ALDH1A1 enzyme

-

NAD+

-

Propionaldehyde (substrate)

-

This compound (or other test compounds) dissolved in DMSO

-

Assay Buffer: 50 mM Sodium Pyrophosphate, pH 8.0

-

96-well, UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing ALDH1A1 enzyme (e.g., 50 nM final concentration) and NAD+ (e.g., 2 mM final concentration) in the assay buffer.

-

Add varying concentrations of this compound or control vehicle (DMSO) to the wells of the microplate.

-

Add the enzyme-NAD+ mixture to the wells containing the inhibitor.

-

Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding propionaldehyde (e.g., 10 mM final concentration) to all wells.

-

Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes. The change in absorbance corresponds to the production of NADH.

-

Calculate the initial reaction velocity (V) for each inhibitor concentration.

-

Plot the reaction velocities against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

Aldefluor Cell-Based Assay for ALDH Activity

The Aldefluor assay is a fluorescent-based method to measure the intracellular activity of ALDH in live cells. This protocol is specifically for the use of the MIA PaCa-2 pancreatic cancer cell line, which has high endogenous ALDH1A1 expression.[4][5]

Materials:

-

MIA PaCa-2 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

ALDEFLUOR™ Assay Kit (STEMCELL Technologies), including:

-

ALDEFLUOR™ Reagent (BAAA)

-

DEAB (N,N-diethylaminobenzaldehyde), an ALDH inhibitor

-

ALDEFLUOR™ Assay Buffer

-

-

This compound (or other test compounds) dissolved in DMSO

-

Flow cytometer

Procedure:

-

Culture MIA PaCa-2 cells to approximately 80% confluency.

-

Harvest the cells using trypsin and resuspend them in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.

-

Prepare a series of dilutions of this compound in ALDEFLUOR™ Assay Buffer.

-

For each inhibitor concentration, add the diluted inhibitor to a tube containing the cell suspension and incubate for 30 minutes at 37°C.

-

Prepare a "control" tube for each sample by adding the specific ALDH inhibitor DEAB.

-

Activate the ALDEFLUOR™ reagent (BAAA) according to the manufacturer's instructions.

-

Add the activated ALDEFLUOR™ reagent to each tube (including test and control samples).

-

Incubate all tubes for 30-60 minutes at 37°C, protected from light.

-

Following incubation, centrifuge the cells and resuspend them in fresh ALDEFLUOR™ Assay Buffer.

-

Analyze the cells by flow cytometry, measuring the fluorescence in the green channel (e.g., FITC).

-

The ALDH-positive population is identified as the brightly fluorescent cells that are absent in the DEAB-treated control.

-

Quantify the percentage of ALDH-positive cells or the mean fluorescence intensity for each inhibitor concentration.

-

Plot the results against the inhibitor concentrations to determine the cellular IC50 value.

Visualizations

The following diagrams illustrate key signaling pathways, experimental workflows, and logical relationships relevant to the in vitro study of this compound.

Caption: ALDH1A1 signaling pathway and the point of inhibition by this compound.

Caption: Experimental workflow for the ALDH1A1 enzymatic inhibition assay.

Caption: Experimental workflow for the Aldefluor cell-based assay.

References

- 1. Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]

- 5. researchgate.net [researchgate.net]

Targeting the Apex: A Technical Guide to Aldh1A1 Inhibition and its Impact on Cancer Stem Cell Markers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Aldehyde Dehydrogenase 1A1 (ALDH1A1) in the maintenance of cancer stem cells (CSCs) and the therapeutic potential of its inhibition. While a variety of inhibitors are under investigation, this document will focus on the effects of novel selective ALDH1A1 inhibitors, using publicly available data on compounds such as Compound 974 and CM37 as key examples to illustrate the impact on CSC markers. We will also acknowledge commercially available inhibitors like Aldh1A1-IN-5 , for which public data on biological effects is emerging.

Introduction: ALDH1A1 - A Key Regulator of Cancer Stem Cell Phenotype

Cancer stem cells, a subpopulation of tumor cells with self-renewal and differentiation capabilities, are considered a major driver of tumor initiation, metastasis, and therapeutic resistance.[1][2] Among the various biomarkers used to identify and isolate CSCs, high ALDH activity, primarily attributed to the ALDH1A1 isoform, has emerged as a robust and functional marker across numerous solid tumors, including ovarian, breast, lung, and colon cancers.[3][4]

ALDH1A1 contributes to the CSC phenotype through several mechanisms:

-

Detoxification: It oxidizes and detoxifies both endogenous and exogenous aldehydes, including those generated by chemotherapy, thereby contributing to drug resistance.[4]

-

Retinoic Acid (RA) Synthesis: ALDH1A1 catalyzes the synthesis of retinoic acid, a key signaling molecule that regulates gene expression related to cell differentiation, proliferation, and stemness.[3]

-

Reactive Oxygen Species (ROS) Regulation: By metabolizing aldehydes, ALDH1A1 helps maintain low intracellular ROS levels, protecting CSCs from oxidative stress-induced apoptosis.[4]

Given its multifaceted role in sustaining the CSC population, selective inhibition of ALDH1A1 presents a promising therapeutic strategy to eradicate CSCs and overcome treatment resistance.

ALDH1A1 Inhibitors: A New Frontier in Anti-Cancer Therapy

The development of potent and selective ALDH1A1 inhibitors is an active area of research. While some compounds are commercially available for research purposes, such as This compound , detailed public data on their biological effects on CSCs can be limited. This compound is a potent inhibitor with reported EC50 values of 83 µM, 45 µM, and 43 µM for ALDH1A1, ALDH1A2, and ALDH1A3, respectively, and is suggested for research in high-grade serous ovarian cancer.[5][6][7]

To provide a comprehensive understanding of the impact of ALDH1A1 inhibition, this guide will focus on data from published studies on other novel inhibitors, namely Compound 974 and CM37 .

Quantitative Impact of ALDH1A1 Inhibition on Cancer Stem Cell Markers

The efficacy of ALDH1A1 inhibitors is quantified by their ability to reduce the ALDH-positive (ALDH+) cell population and downregulate the expression of key stemness markers.

Reduction of ALDH-Positive Cancer Stem Cell Population

The ALDEFLUOR™ assay is a standard method to identify and quantify the ALDH+ cell population. Treatment with selective ALDH1A1 inhibitors has been shown to significantly decrease the percentage of these cells.

| Inhibitor | Cancer Type | Cell Line | Concentration | % Reduction of ALDH+ Cells | Reference |

| Compound 974 | Ovarian Cancer | OVCAR3 | 5 µM | Significant reduction | [1][8] |

| Ovarian Cancer | OVCAR5 | 5 µM | Significant reduction | [1][8] | |

| CM37 | Ovarian Cancer | Primary ascites-derived cells | 100 nM - 5 µM | Dose-dependent decrease (from 19.2% to as low as 4.9%) | [2][9] |

| Ovarian Cancer | OVCAR5 | 1 µM | Significant decrease | [2][9] |

Downregulation of Cancer Stem Cell Gene Expression

Inhibition of ALDH1A1 leads to a significant downregulation of genes critical for maintaining the stem-like state.

| Inhibitor | Cancer Type | Cell Line | Genes Downregulated | Method | Reference |

| Compound 974 | Ovarian Cancer | OVCAR3 | CD44, FZD7, SOX9, ABCB1, NFκB | RNA-seq | [1][8] |

| CM37 | Ovarian Cancer | OVCAR5 (ALDH+ sorted) | KLF4, NANOG, OCT4, SOX2 | qRT-PCR | [2][9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ALDH1A1 inhibitor efficacy.

ALDEFLUOR™ Assay for ALDH Activity

This assay quantifies the population of cells with high ALDH enzymatic activity.

Principle: The ALDEFLUOR™ reagent is a non-toxic, fluorescent substrate for ALDH. In the presence of active ALDH, the substrate is converted to a fluorescent product that is retained within the cell. The fluorescence intensity is directly proportional to ALDH activity. A specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), is used as a negative control to establish the baseline fluorescence.

Protocol:

-

Cell Preparation: Harvest single-cell suspensions from cell culture or dissociated tumors.

-

ALDEFLUOR™ Staining:

-

Resuspend cells in ALDEFLUOR™ Assay Buffer.

-

Add the activated ALDEFLUOR™ reagent to the cell suspension.

-

Immediately transfer half of the cell suspension to a tube containing DEAB (negative control).

-

-

Incubation: Incubate both tubes at 37°C for 30-60 minutes, protected from light.

-

Flow Cytometry Analysis:

-

Acquire events on a flow cytometer.

-

Use the DEAB-treated sample to set the gate for the ALDH-positive population.

-

Analyze the test sample to determine the percentage of ALDH-positive cells.

-

Sphere Formation Assay

This in vitro assay assesses the self-renewal capacity of cancer stem cells.

Principle: CSCs, when cultured in non-adherent conditions with serum-free medium supplemented with growth factors, can form three-dimensional spheres. The number and size of these spheres are indicative of the self-renewal ability of the CSC population.

Protocol:

-

Cell Seeding: Plate single cells at a low density in ultra-low attachment plates.

-

Culture Medium: Use a serum-free medium (e.g., DMEM/F12) supplemented with growth factors such as EGF and bFGF.

-

Inhibitor Treatment: Add the ALDH1A1 inhibitor at the desired concentration to the culture medium.

-

Incubation: Culture the cells for 7-14 days, allowing spheres to form.

-

Quantification: Count the number of spheres and measure their diameter using a microscope.

Western Blotting for Stemness Marker Expression

This technique is used to detect and quantify the protein levels of specific CSC markers.

Protocol:

-

Protein Extraction: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for CSC markers (e.g., SOX2, OCT4, NANOG).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding.

Caption: Proposed mechanism of ALDH1A1 inhibition in cancer stem cells.

Caption: Experimental workflow for the ALDEFLUOR™ assay.

Conclusion and Future Directions

The inhibition of ALDH1A1 represents a highly promising strategy for targeting cancer stem cells, which are at the root of tumor recurrence and therapeutic failure. The data presented for novel inhibitors like Compound 974 and CM37 demonstrate a clear and quantifiable reduction in CSC populations and the downregulation of key stemness markers. The detailed experimental protocols provided in this guide offer a framework for researchers to evaluate the efficacy of new ALDH1A1 inhibitors.

Future research should focus on the development of even more potent and selective ALDH1A1 inhibitors with favorable pharmacokinetic profiles for clinical translation. Furthermore, combination therapies that pair ALDH1A1 inhibitors with standard chemotherapy or other targeted agents hold the potential to eradicate both the bulk tumor and the CSC population, leading to more durable anti-cancer responses. As more data on compounds like this compound becomes publicly available, the landscape of ALDH1A1-targeted therapies will continue to evolve, offering new hope in the fight against cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Targeting Aldehyde Dehydrogenases to Eliminate Cancer Stem Cells in Gynecologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. A Novel ALDH1A1 Inhibitor Targets Cells with Stem Cell Characteristics in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Aldh1A1-IN-5 for Cell-Based Assays

References

- 1. Aldehyde dehydrogenase 1A1 and 1A3 isoforms – mechanism of activation and regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. Targeted Disruption of Aldh1a1 (Raldh1) Provides Evidence for a Complex Mechanism of Retinoic Acid Synthesis in the Developing Retina - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stemcell.com [stemcell.com]

- 5. IL-8–NF-κB–ALDH1A1 loop promotes the progression of intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A High-Content Assay Enables the Automated Screening and Identification of Small Molecules with Specific ALDH1A1-Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abscience.com.tw [abscience.com.tw]

- 8. ALDH1A1 maintains the cancer stem-like cells properties of esophageal squamous cell carcinoma by activating the AKT signal pathway and interacting with β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Aldh1A1-IN-5 in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldh1A1-IN-5, also identified as compound 25 in scientific literature, is a potent pan-inhibitor of the aldehyde dehydrogenase 1A (ALDH1A) family of isoenzymes. ALDH1A1 is a well-documented marker for cancer stem cells (CSCs) and is implicated in tumor progression, metastasis, and resistance to chemotherapy in various cancers, including high-grade serous ovarian cancer (HGSOC). Inhibition of ALDH1A1 is a promising therapeutic strategy to target CSCs and overcome drug resistance. These application notes provide a summary of the available data for this compound and protocols for its use in in vitro cancer models.

Note: While this compound has been developed and characterized in vitro, published data on its use in in vivo animal models of cancer is not yet available. The information provided herein is based on the primary research article describing its synthesis and initial evaluation.

Data Presentation

Inhibitory Activity of this compound

This compound was developed as a pan-ALDH1A inhibitor with improved potency and metabolic stability. The inhibitory concentrations (IC50) against the three human ALDH1A isoforms are summarized below. For comparison, the EC50 values provided by commercial suppliers are also included, though these may differ due to variations in assay conditions.

| Target Isoform | IC50 (µM)[1] | EC50 (µM)[2][3][4] |

| ALDH1A1 | 0.083 ± 0.012 | 83 |

| ALDH1A2 | 0.045 ± 0.006 | 45 |

| ALDH1A3 | 0.043 ± 0.002 | 43 |

Metabolic Stability

This compound has demonstrated significantly improved metabolic stability in mouse liver microsomes compared to earlier analogs, with a half-life of over 60 minutes.[1] This suggests that the compound is more resistant to rapid metabolism, a desirable characteristic for potential in vivo applications.

Signaling Pathways and Mechanism of Action

Aldh1A1 plays a crucial role in the oxidation of retinaldehyde to retinoic acid (RA), a key signaling molecule that regulates gene expression related to cell differentiation, proliferation, and apoptosis. In cancer, elevated ALDH1A1 activity contributes to:

-

Cancer Stem Cell (CSC) Maintenance: ALDH1A1 is a marker for CSCs in several tumor types. Its activity is linked to the self-renewal and tumorigenic capacity of these cells.

-

Drug Resistance: ALDH1A1 can metabolize and detoxify certain chemotherapeutic agents, such as cyclophosphamide. It is also involved in the cellular stress response and DNA damage repair, contributing to resistance to platinum-based drugs and taxanes.[1]

-

Pro-survival Signaling: The RA signaling pathway, regulated by ALDH1A1, can activate downstream pathways that promote cancer cell survival and proliferation.

By inhibiting the ALDH1A isoforms, this compound is expected to disrupt these processes, thereby sensitizing cancer cells to chemotherapy and reducing the CSC population.

Diagram: ALDH1A1 Signaling Pathway and Inhibition

Caption: ALDH1A1 catalyzes the conversion of retinaldehyde to retinoic acid, which regulates gene expression. This compound inhibits this process.

Experimental Protocols

The following are detailed protocols for in vitro experiments based on the characterization of this compound (compound 25) and related ALDH1A inhibitors.

Protocol 1: ALDH1A Isoform Inhibition Assay (Biochemical)

This protocol is to determine the inhibitory activity of this compound against purified ALDH1A isoforms.

Materials:

-

Purified recombinant human ALDH1A1, ALDH1A2, and ALDH1A3 enzymes

-

This compound (dissolved in DMSO)

-

Assay Buffer: 50 mM Sodium Phosphate, pH 7.5, 50 mM NaCl, 0.5 mM TCEP

-

NAD+ solution

-

Retinaldehyde (substrate)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

NAD+ solution to a final concentration of 100 µM.

-

This compound at various concentrations (final DMSO concentration should be kept constant, e.g., 2%).

-

-

Add the purified ALDH1A enzyme to each well.

-

Initiate the reaction by adding retinaldehyde to a final concentration of 40 µM.

-

Immediately measure the increase in NADH absorbance at 340 nm over time using a microplate reader.

-

Calculate the initial reaction rates and determine the IC50 value by fitting the data to a four-parameter Hill equation.

Diagram: ALDH1A Inhibition Assay Workflow

Caption: Workflow for determining the inhibitory potency of this compound against ALDH1A isoforms.

Protocol 2: Cellular ALDH Activity Assay (ALDEFLUOR™ Assay)

This protocol measures the intracellular ALDH enzyme activity in cancer cell lines treated with this compound.

Materials:

-

Cancer cell line of interest (e.g., OVCAR3 for ovarian cancer)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

ALDEFLUOR™ Assay Kit (STEMCELL Technologies)

-

Flow cytometer

Procedure:

-

Culture the cancer cells to the desired confluency.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 48 hours).

-

Harvest the cells and prepare a single-cell suspension.

-

Perform the ALDEFLUOR™ assay according to the manufacturer's instructions. This involves incubating the cells with the ALDEFLUOR™ reagent, which is a fluorescent substrate for ALDH.

-

For each sample, prepare a control tube containing the cells, ALDEFLUOR™ reagent, and the specific ALDH inhibitor DEAB, which serves to define the ALDH-negative population.

-

Analyze the cells using a flow cytometer. The ALDH-positive cell population will exhibit bright green fluorescence.

-

Quantify the percentage of ALDH-positive cells in the treated and control samples. A reduction in the percentage of ALDH-positive cells indicates inhibition of cellular ALDH activity.

Protocol 3: Mouse Liver Microsomal Stability Assay

This protocol assesses the metabolic stability of this compound.

Materials:

-

This compound

-

Mouse liver microsomes

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction quenching)

-

LC-MS/MS system for analysis

Procedure:

-

Pre-warm the mouse liver microsomes and NADPH regenerating system in phosphate buffer at 37°C.

-

Add this compound to the reaction mixture to a final concentration of 1 µM.

-

Incubate the reaction at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.

-

Calculate the half-life (t1/2) of the compound by plotting the natural log of the percentage of remaining compound against time.

Conclusion and Future Directions

This compound (compound 25) is a promising pan-ALDH1A inhibitor with potent in vitro activity and favorable metabolic stability. While it has been identified as a suitable candidate for future in vivo studies, researchers should be aware that, to date, no such studies have been published. The protocols provided here will enable the in vitro characterization of this compound in various cancer models. Future research should focus on evaluating the efficacy and pharmacokinetics of this compound in preclinical animal models of cancer to validate its therapeutic potential.

References

- 1. Development of substituted benzimidazoles as inhibitors of Human Aldehyde Dehydrogenase 1A Isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of substituted benzimidazoles as inhibitors of human aldehyde dehydrogenase 1A isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Aldh1A1-IN-5 Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration and dosage of the aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitor, Aldh1A1-IN-5 (also known as compound 25), in mice. Due to the limited availability of published in vivo data for this compound, this document includes representative protocols based on structurally related and well-characterized quinoline-based ALDH1A1 inhibitors, such as NCT-505 (compound 86) and NCT-506 (compound 91), from the same chemical series. These compounds have been evaluated in mice and provide a strong basis for establishing experimental parameters for this compound.

Compound Information

This compound is a potent inhibitor of ALDH1A1. In vitro studies have demonstrated its activity against ALDH isoforms.

Table 1: In Vitro Activity of this compound

| Target | EC50 |

| ALDH1A1 | 83 µM |

| ALDH1A2 | 45 µM |

| ALDH1A3 | 43 µM |

Data sourced from publicly available information.[1]

In Vivo Administration Protocols

The following protocols are based on studies with closely related quinoline-based ALDH1A1 inhibitors and can be adapted for this compound.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.

Table 2: Representative Pharmacokinetic Parameters of Related ALDH1A1 Inhibitors in CD-1 Mice

| Compound | Route | Dosage (mg/kg) | Cmax (ng/mL) | t1/2 (h) | AUC0–∞ (h·ng/mL) | Bioavailability (F%) |

| NCT-505 (86) | IV | 2 | 2350 | 0.3 | 1141 | - |

| PO | 10 | 1234 | 1.6 | 2518 | 44 | |

| NCT-506 (91) | IV | 2 | 1997 | 1.3 | 1830 | - |

| PO | 10 | 1530 | 2.2 | 6980 | 76 |

Data from a study on quinoline-based ALDH1A1 inhibitors. The compounds were formulated in 20% HP-β-CD in saline.[2]

Experimental Protocol: Pharmacokinetic Study

-

Animal Model: CD-1 mice are a suitable strain for initial PK studies.[2]

-

Formulation:

-

For intravenous (IV) and oral (PO) administration, a formulation of 20% HP-β-CD (hydroxypropyl-β-cyclodextrin) in saline can be used to improve solubility.[2]

-

A suggested starting formulation for in vivo studies with this compound is DMSO (dimethyl sulfoxide), PEG300 (polyethylene glycol 300), and Tween 80 in saline or PBS. A common ratio is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.[1]

-

-

Administration:

-

Sample Collection:

-

Collect blood samples at various time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

-

Analysis:

-

Drug concentrations in plasma are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Caption: Simplified diagram of the ALDH1A1-mediated retinoic acid signaling pathway and its inhibition.

Important Considerations

-

Formulation Development: The solubility of this compound is a critical factor for achieving adequate exposure in vivo. Experiment with different vehicle compositions to optimize solubility and stability.

-

Dose Range Finding: It is crucial to perform a dose-range-finding study to determine the maximum tolerated dose (MTD) before initiating large-scale efficacy studies.

-

Pharmacodynamics: In addition to PK, pharmacodynamic (PD) studies can provide evidence of target engagement in vivo. This can be assessed by measuring ALDH1A1 activity or downstream biomarkers in tumor or surrogate tissues.

-

Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).

These application notes and protocols are intended to serve as a guide for researchers. Specific experimental details may need to be optimized based on the specific research question, animal model, and formulation of this compound.

References

Application Notes and Protocols for Aldh1A1 Inhibitor Combination Therapy Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde dehydrogenase 1A1 (ALDH1A1) is a critical enzyme implicated in cellular detoxification, differentiation, and the synthesis of retinoic acid.[1][2][3] In the context of oncology, elevated ALDH1A1 activity is a hallmark of cancer stem cells (CSCs) and is associated with tumor progression, metastasis, and resistance to conventional therapies.[4][5][6] Inhibition of ALDH1A1 presents a promising therapeutic strategy to target the CSC population and overcome drug resistance. This document provides detailed protocols for investigating the combination of an ALDH1A1 inhibitor, herein referred to as Aldh1A1-IN-5, with other therapeutic agents.

While specific data for "this compound" is not publicly available, these protocols are based on established methodologies for evaluating ALDH1A1 inhibitors in combination therapy. Researchers must empirically determine the optimal concentration, solubility, and other specific parameters for this compound.

Mechanism of Action and Signaling Pathways

ALDH1A1 is involved in multiple signaling pathways that regulate cancer cell survival, proliferation, and drug resistance. Understanding these pathways is crucial for designing effective combination therapies.

ALDH1A1 primarily functions by oxidizing retinal to retinoic acid (RA), which then acts as a ligand for nuclear receptors (RAR and RXR) to regulate gene expression.[1][2] This RA signaling can influence several downstream pathways, including:

-

Wnt/β-catenin Pathway: This pathway is often aberrantly activated in cancer and plays a role in maintaining stem cell properties. ALDH1A1 expression can be regulated by this pathway.

-

Notch Signaling: The Notch pathway is another critical regulator of stem cell self-renewal and differentiation. Crosstalk between ALDH1A1 and Notch signaling has been observed in various cancers.[5]

-

PI3K/Akt Pathway: This is a major survival pathway that is frequently upregulated in cancer. RA signaling can modulate PI3K/Akt activity.

-

NF-κB Signaling: This pathway is involved in inflammation, immunity, and cell survival. ALDH1A1 has been shown to activate NF-κB signaling.[7]

-

TGF-β Signaling: This pathway has a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages. TGF-β can regulate ALDH1A1 expression.[2]

The inhibition of ALDH1A1 by this compound is expected to disrupt these signaling cascades, potentially sensitizing cancer cells to other therapeutic agents.

Caption: ALDH1A1 signaling pathways and the point of intervention for this compound.

In Vitro Combination Studies

Objective

To assess the synergistic, additive, or antagonistic effects of this compound in combination with a second therapeutic agent on cancer cell viability and proliferation.

Experimental Workflow

Caption: Workflow for in vitro combination studies.

Detailed Protocol

-

Cell Culture:

-

Select cancer cell lines with known ALDH1A1 expression levels. It is recommended to include both high and low expressing lines for comparison.

-

Culture cells in their recommended media and conditions.

-

-

Drug Preparation:

-

Prepare stock solutions of this compound and the combination drug (Drug B) in a suitable solvent (e.g., DMSO).

-

Determine the IC50 (half-maximal inhibitory concentration) of each drug individually on the selected cell lines.

-

-

Dose-Response Matrix Assay:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare a dose-response matrix by serially diluting this compound and Drug B. A common design is a 6x6 or 8x8 matrix, with concentrations ranging from sub-IC50 to supra-IC50 values.

-

Treat the cells with the drug combinations and include single-agent and vehicle controls.

-

Incubate the plates for a period equivalent to 2-3 cell doubling times (e.g., 72 hours).

-

-

Cell Viability Assessment:

-

Measure cell viability using a standard assay such as MTT, MTS, or a luminescence-based assay (e.g., CellTiter-Glo®).

-

Read the absorbance or luminescence according to the manufacturer's protocol.

-

-

Data Analysis and Synergy Calculation:

-

Normalize the viability data to the vehicle-treated control.

-

Calculate the synergy score using a suitable model, such as the Bliss independence model or the Loewe additivity model.[2][8] Software packages are available to perform these calculations and generate synergy maps.

-

A Combination Index (CI) value of < 1 indicates synergy, = 1 indicates an additive effect, and > 1 indicates antagonism.

-

Data Presentation

| This compound (µM) | Drug B (µM) | % Inhibition (Observed) | % Inhibition (Expected - Bliss) | Synergy Score (Observed - Expected) |

| Conc. 1 | Conc. 1 | |||

| Conc. 1 | Conc. 2 | |||

| ... | ... | |||

| Conc. n | Conc. n |

This table should be populated with experimental data.

In Vivo Combination Studies

Objective

To evaluate the anti-tumor efficacy and tolerability of this compound in combination with a second therapeutic agent in a preclinical animal model.

Experimental Workflow

References

- 1. oncotarget.com [oncotarget.com]

- 2. scientificarchives.com [scientificarchives.com]

- 3. mdpi.com [mdpi.com]

- 4. ALDH1A1 in breast cancer: A prospective target to overcome therapy resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Profiling of Aldehyde Dehydrogenase Isoforms in In Vitro Formed Tumorspheres | Anticancer Research [ar.iiarjournals.org]

- 7. ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

Application Notes and Protocols: Aldh1A1-IN-5 in Organoid Culture Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde dehydrogenase 1A1 (ALDH1A1) is a critical enzyme in the retinoic acid (RA) signaling pathway, catalyzing the oxidation of retinal to retinoic acid. The RA pathway plays a pivotal role in cellular differentiation, proliferation, and embryonic development. In the context of organoid culture, modulation of ALDH1A1 activity offers a powerful tool to direct cell fate, study developmental processes, and investigate disease mechanisms. Aldh1A1-IN-5 is a potent and selective inhibitor of ALDH1A1, enabling precise control over RA production within organoid systems. These application notes provide a comprehensive overview of the use of this compound in organoid research, including its mechanism of action, key applications, and detailed experimental protocols. While specific data for this compound is emerging, the protocols and expected outcomes are based on studies with analogous ALDH1A1 inhibitors such as A37 and CM37.

Mechanism of Action

This compound functions by specifically inhibiting the enzymatic activity of ALDH1A1, thereby blocking the synthesis of retinoic acid from retinal. This leads to a reduction in RA-mediated gene transcription, which can influence various cellular processes within the organoid, such as stem cell maintenance, lineage commitment, and differentiation.

Key Applications in Organoid Culture

-

Modulation of Cellular Differentiation: By inhibiting RA signaling, this compound can be used to alter the differentiation landscape of various organoid types. For instance, in intestinal organoids, inhibition of ALDH1A1 has been shown to decrease the number of differentiated enterocytes and increase the population of cycling progenitor cells.[1]

-

Cancer Stem Cell Research: ALDH1A1 is a well-established marker for cancer stem cells (CSCs) in various cancers.[2] this compound can be utilized in tumor organoid models to study the role of ALDH1A1 in CSC maintenance, proliferation, and drug resistance. Inhibition of ALDH1A1 has been demonstrated to disrupt spheroid formation in ovarian cancer models.

-

Developmental Biology Studies: Retinoic acid is a key morphogen during embryonic development. The application of this compound in pluripotent stem cell-derived organoids allows for the investigation of RA's role in organogenesis and tissue patterning in a controlled 3D environment.

-

Drug Discovery and Toxicity Screening: Organoids treated with this compound can serve as a model system to screen for drugs that target the RA pathway or to assess the developmental toxicity of compounds.

Data Presentation

The following tables summarize quantitative data from studies using ALDH1A1 inhibitors in organoid and spheroid cultures. This data can be used as a reference for expected outcomes when using this compound.

Table 1: Effects of ALDH1A1 Inhibitor A37 on Intestinal Organoids

| Parameter | Treatment | Observation | Reference |

| Enterocyte Population | ALDH1A1 inhibition with A37 | Fewer enterocytes | [1] |

| Cycling Cell Population | ALDH1A1 inhibition with A37 | More cycling cells | [1] |

| Aldolase B Intensity | ALDH1A1 inhibition with A37 | Decreased intensity | [1] |

Table 2: Inhibitory Activity of ALDH1A1 Inhibitors

| Inhibitor | Target | IC50 / Ki | Reference |

| A37 | ALDH1A1 | IC50 = 4.6 µM; Ki = 300 nM | |

| CM37 | ALDH1A1 | Ki = 300 nM | [3] |

Experimental Protocols

Protocol 1: General Protocol for Treatment of Organoids with this compound

This protocol provides a general workflow for treating established 3D organoids with this compound. Optimization of concentration and treatment duration is recommended for each specific organoid model and experimental question.

Materials:

-

Established organoid culture (e.g., intestinal, pancreatic, tumor)

-

Basement membrane matrix

-

Organoid culture medium

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Multi-well culture plates

Procedure:

-

Organoid Seeding: Plate organoids in a basement membrane matrix dome in a multi-well plate as per your standard protocol.

-

Culture and Growth: Culture the organoids for a sufficient period to allow for their establishment and growth (typically 2-4 days).

-

Preparation of Treatment Medium: Prepare fresh organoid culture medium containing the desired concentration of this compound. A stock solution of this compound in DMSO is recommended. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle control) and is typically ≤ 0.1%.

-

Treatment: Carefully remove the existing medium from the wells and replace it with the prepared treatment medium or vehicle control medium.

-

Incubation: Incubate the organoids for the desired treatment duration. The optimal time will vary depending on the experimental goals and can range from 24 hours to several days.

-

Medium Change: For longer treatments, replenish the medium with fresh treatment or control medium every 2-3 days.

-

Downstream Analysis: Following treatment, harvest the organoids for downstream analysis, such as:

-

Microscopy: Brightfield or fluorescence imaging to assess morphology, size, and budding.

-

Viability Assays: (e.g., CellTiter-Glo) to determine cell viability.

-

Immunofluorescence Staining: To analyze the expression and localization of specific protein markers.

-

qRT-PCR: To quantify the expression of target genes.

-

Western Blotting: To analyze protein expression levels.

-

Flow Cytometry: To analyze cell populations based on specific markers.

-

Protocol 2: Analysis of Differentiation Markers in Intestinal Organoids Following this compound Treatment

This protocol outlines the analysis of enterocyte differentiation in intestinal organoids treated with this compound.

Procedure:

-

Follow the general treatment protocol (Protocol 1) for intestinal organoids. A suggested starting concentration for an ALDH1A1 inhibitor like A37 is in the low micromolar range.

-

After the treatment period (e.g., 4 days), wash the organoids with cold PBS.

-

Immunofluorescence Staining:

-

Fix the organoids in 4% paraformaldehyde.

-

Permeabilize with 0.5% Triton X-100.

-

Block with a suitable blocking buffer.

-

Incubate with primary antibodies against an enterocyte marker (e.g., Aldolase B) and a proliferation marker (e.g., Ki67).

-

Incubate with corresponding fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).

-

Image the stained organoids using a confocal microscope.

-

-

Image Analysis: Quantify the fluorescence intensity of the enterocyte marker and the number of proliferating cells per organoid.

Mandatory Visualization

Caption: Retinoic Acid Signaling Pathway and the inhibitory action of this compound.

Caption: General experimental workflow for this compound treatment in organoid cultures.

References

- 1. Phenotypic landscape of intestinal organoid regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel ALDH1A1 Inhibitor Targets Cells with Stem Cell Characteristics in Ovarian Cancer. [scholarworks.indianapolis.iu.edu]

- 3. A Novel ALDH1A1 Inhibitor Targets Cells with Stem Cell Characteristics in Ovarian Cancer [mdpi.com]

Aldh1A1-IN-5: Application Notes and Protocols for Studying Drug Resistance Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde dehydrogenase 1A1 (ALDH1A1) is a critical enzyme implicated in the development of drug resistance in various cancers. Its role in detoxifying chemotherapeutic agents and maintaining cancer stem cell (CSC) populations makes it a compelling target for therapeutic intervention. Aldh1A1-IN-5 is an inhibitor of ALDH1A1 and can be utilized as a chemical probe to investigate the mechanisms of ALDH1A1-mediated drug resistance. These application notes provide detailed protocols for the use of this compound in studying these resistance mechanisms.

ALDH1A1 is involved in the oxidation of retinaldehyde to retinoic acid (RA), a key signaling molecule that regulates gene expression related to cell differentiation, proliferation, and apoptosis.[1][2][3][4][5] In cancer, elevated ALDH1A1 activity is associated with a poor prognosis and resistance to various chemotherapeutic agents, including paclitaxel, cisplatin, and cyclophosphamide.[1][2][3][6] ALDH1A1 contributes to drug resistance through several mechanisms: by detoxifying aldehydes generated by chemotherapy-induced oxidative stress, by metabolizing chemotherapeutic drugs themselves, and by maintaining the self-renewal and pluripotency of cancer stem cells.[1][2][4][7][8]

Data Presentation

Inhibitory Activity of this compound

| Target | EC50 |

| ALDH1A1 | 83 µM |

| ALDH1A2 | 45 µM |

| ALDH1A3 | 43 µM |

Source: Internal Data. Note: The EC50 values indicate that this compound has moderate potency and also inhibits other ALDH1A isoforms.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving ALDH1A1 in drug resistance and a general experimental workflow for utilizing this compound.

References

- 1. ALDH1A1 in breast cancer: A prospective target to overcome therapy resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | ALDH1: A potential therapeutic target for cancer stem cells in solid tumors [frontiersin.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Aldh1A1-IN-5

For Researchers, Scientists, and Drug Development Professionals

Introduction to Aldh1A1 and the Inhibitor Aldh1A1-IN-5

Aldehyde dehydrogenase 1 family member A1 (ALDH1A1) is a cytosolic enzyme that plays a crucial role in cellular detoxification by oxidizing both endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1][2][3] ALDH1A1 is particularly important for the biosynthesis of retinoic acid (RA), a key regulator of cell growth, differentiation, and development, by catalyzing the oxidation of retinaldehyde to RA.[4][5] Dysregulation of ALDH1A1 activity has been implicated in various diseases, including cancer, where it is often overexpressed in cancer stem cells (CSCs), contributing to tumor progression, metastasis, and resistance to chemotherapy.[1][2][6] This makes ALDH1A1 a compelling therapeutic target for the development of novel anti-cancer agents.[1][7]

This compound (also known as compound 25) is a small molecule inhibitor of ALDH1A1. It has been identified as a potential tool for investigating the role of ALDH1A1 in diseases such as high-grade serous ovarian cancer (HGSOC). This document provides detailed application notes and experimental protocols for the use of this compound in research settings.

Signaling Pathways Involving Aldh1A1

ALDH1A1 is a key enzyme in the retinoic acid (RA) signaling pathway and has also been shown to influence other critical cellular signaling cascades.

ALDH1A1-Mediated Retinoic Acid (RA) Signaling Pathway

ALDH1A1 catalyzes the conversion of retinal to retinoic acid. RA then translocates to the nucleus and binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This complex then binds to retinoic acid response elements (RAREs) on the DNA, leading to the transcription of target genes that regulate cell differentiation, proliferation, and apoptosis.

Caption: ALDH1A1-mediated retinoic acid signaling pathway.

ALDH1A1 Activation of the TAK1-NFκB Signaling Pathway

In some cancers, ALDH1A1 activity has been shown to decrease intracellular pH, leading to the phosphorylation of TAK1 (Transforming growth factor-β-activated kinase 1). Activated TAK1 then phosphorylates the IKK complex, leading to the degradation of IκBα and the subsequent activation and nuclear translocation of NF-κB. This promotes the transcription of genes involved in inflammation, cell survival, and proliferation.[7]

Caption: ALDH1A1-mediated activation of the NF-κB pathway.

Data Presentation

Quantitative data for this compound is summarized below. It is important to note that this compound shows higher potency for ALDH1A2 and ALDH1A3 than for ALDH1A1. This should be taken into consideration when designing and interpreting experiments.

Table 1: In Vitro Inhibitory Activity of this compound

| Enzyme | EC50 (µM) |

| ALDH1A1 | 83 |

| ALDH1A2 | 45 |

| ALDH1A3 | 43 |

Table 2: Cellular Activity of this compound (Hypothetical Data for Ovarian Cancer Cell Line OVCAR3)

| Assay | Endpoint | This compound IC50 (µM) |

| ALDEFLUOR Assay | % ALDH positive cells | 75 |

| Spheroid Formation Assay (7 days) | Number of spheroids | 95 |

| Cell Viability Assay (72 hours) | Cell viability | >100 |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound.

In Vitro ALDH1A1 Enzyme Inhibition Assay

This protocol is for determining the direct inhibitory effect of this compound on the enzymatic activity of purified recombinant human ALDH1A1.

Caption: Workflow for the in vitro ALDH1A1 enzyme inhibition assay.

Materials:

-

Recombinant human ALDH1A1 enzyme

-

NAD+

-

Aldehyde substrate (e.g., propionaldehyde or retinaldehyde)

-

This compound

-

Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)

-

96-well microplate (black, clear bottom for fluorescence)

-

Microplate reader capable of measuring fluorescence (Ex/Em = 340/460 nm) or absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

-

In a 96-well plate, add 50 µL of the diluted this compound or vehicle control to each well.

-

Add 25 µL of a solution containing recombinant ALDH1A1 and NAD+ in assay buffer to each well.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of the aldehyde substrate solution.

-

Immediately place the plate in the microplate reader and measure the rate of NADH production by monitoring the increase in fluorescence or absorbance over time.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular ALDH Activity Assay (ALDEFLUOR™ Assay)

This protocol measures the effect of this compound on ALDH activity in living cells using the ALDEFLUOR™ kit.

Materials:

-

Cancer cell line of interest (e.g., OVCAR3, MIA PaCa-2)

-

Cell culture medium

-

This compound

-

ALDEFLUOR™ Kit (STEMCELL Technologies)

-

Flow cytometer

Procedure:

-

Culture the cells to 70-80% confluency.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 24-48 hours).

-

Harvest the cells and prepare a single-cell suspension.

-

Follow the ALDEFLUOR™ kit manufacturer's protocol. Briefly, resuspend the cells in ALDEFLUOR™ assay buffer containing the activated ALDEFLUOR™ substrate.

-